(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
Description
The compound "(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone" is a structurally complex molecule featuring a piperazine ring linked to a fluorinated benzothiazole moiety and a piperidine group modified with a thiophene sulfonyl substituent.
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S3/c22-16-3-1-4-17-19(16)23-21(31-17)25-12-10-24(11-13-25)20(27)15-6-8-26(9-7-15)32(28,29)18-5-2-14-30-18/h1-5,14-15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARMYDMWWPQYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone involves multiple steps, typically starting with the preparation of the core structures, followed by functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone: undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic uses, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or experimental outcomes. The exact molecular targets and pathways involved are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s design shares key features with piperazine- and piperidine-based derivatives reported in the literature. Below is a comparative analysis:
| Compound Name/Structure | Key Substituents | Molecular Features | Inferred Bioactivity | Reference |
|---|---|---|---|---|
| Target Compound | 4-Fluorobenzo[d]thiazol, thiophen-2-ylsulfonyl | Piperazine-piperidine scaffold with dual aromatic groups | Potential kinase inhibition or receptor modulation (hypothesized) | - |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | Trifluoromethylphenyl, thiophen-2-yl | Piperazine core with electron-withdrawing CF₃ group | Anticancer activity (structural similarity to kinase inhibitors) | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-Aminobenzoyl, furan-2-yl | Piperazine linked to benzoyl and furan | Synthetic intermediate; potential CNS activity | |
| 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) | Chloro-CF₃-pyridinyl, thiophen-2-yl | Extended alkyl chain with heterocyclic groups | Antiproliferative or enzyme inhibitory activity |
Key Observations:
- Fluorine vs. Trifluoromethyl Groups: The target compound’s 4-fluorobenzo[d]thiazol group may enhance binding affinity compared to non-fluorinated analogs, while the absence of a trifluoromethyl (CF₃) group (as in Compound 21) could reduce metabolic stability but improve solubility .
- Thiophene Sulfonyl vs.
Bioactivity and Pharmacological Potential
- Anticancer Effects: Alkenyl trisulfides (e.g., from ) and piperazine-thiophene hybrids (e.g., MK45 ) show microtubule disruption and antiproliferative effects, suggesting the target compound may share similar mechanisms .
- Ferroptosis Induction: Compounds with sulfur-containing groups (e.g., thiophene sulfonyl) could trigger ferroptosis, a form of programmed cell death observed in oral squamous cell carcinoma (OSCC) .
Biological Activity
The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule notable for its potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Structure and Properties
The compound has a complex structure that integrates various functional groups, suggesting diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN4O3S |
| Molecular Weight | 480.6 g/mol |
| Structure | Structure |
The primary biological target for this compound appears to be the enzyme tyrosinase , which plays a crucial role in melanogenesis. As a competitive inhibitor of tyrosinase, it prevents substrate binding, thereby inhibiting melanin production.
Key Findings:
- Inhibition of Tyrosinase : The compound exhibits significant inhibition of tyrosinase activity, with IC50 values indicating potent efficacy compared to standard inhibitors like kojic acid .
- Antimelanogenic Effects : Studies have shown that the compound can reduce melanin synthesis in B16F10 melanoma cells without causing cytotoxicity, highlighting its potential as a skin-whitening agent .
Pharmacological Properties
Research indicates that this compound possesses several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest the compound may have antimicrobial effects, making it a candidate for further exploration in infectious disease treatments.
- Anti-inflammatory Effects : The structural components of the molecule suggest potential anti-inflammatory activity, which warrants further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone:
-
Tyrosinase Inhibition Studies :
- A study reported that derivatives of similar structures exhibited IC50 values ranging from 0.18 μM to 40.43 μM against tyrosinase, demonstrating strong competitive inhibition .
- Docking studies indicated favorable interactions between the compound and the active site of tyrosinase, confirming its role as an effective inhibitor.
- Biological Assays :
Future Directions
Given the promising biological activities observed, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of this compound.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.
- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity against specific targets.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions. Key steps include:
- Acid chloride formation : Reacting fluorobenzoic acid derivatives with thionyl chloride (SOCl₂) to generate reactive intermediates .
- Piperazine coupling : Combining the acid chloride with piperazine derivatives under reflux conditions in the presence of a base (e.g., K₂CO₃) to form the piperazine-linked intermediate .
- Sulfonylation : Incorporating the thiophen-2-ylsulfonyl group via nucleophilic substitution or coupling reactions, often using triethylamine (Et₃N) as a base .
- Deprotection/Purification : Trifluoroacetic acid (TFA) is used for deprotection, followed by purification via silica gel column chromatography with eluents like ethyl acetate/petroleum ether .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with aromatic protons (δ 6.5–8.5 ppm) and piperazine/piperidinyl signals (δ 2.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, particularly for crystalline derivatives .
Advanced Research Questions
Q. How do fluorine and sulfonyl groups influence the compound’s physicochemical properties?
- Fluorine : Enhances lipophilicity and metabolic stability via electron-withdrawing effects, potentially improving blood-brain barrier penetration .
- Sulfonyl Group : Increases polarity and hydrogen-bonding capacity, which may enhance receptor binding affinity (e.g., kinase or GPCR targets) .
- Synergistic Effects : The combination of fluorobenzo[d]thiazole and thiophen-2-ylsulfonyl moieties could modulate π-π stacking and van der Waals interactions in biological systems .
Q. How can reaction conditions be optimized for thiophen-2-ylsulfonyl incorporation?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and improve reaction kinetics .
- Catalysis : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are involved .
- Temperature Control : Maintain reflux conditions (70–100°C) to accelerate sulfonylation while minimizing side reactions .
- Workflow Validation : Monitor reaction progress via TLC or LC-MS, and optimize purification using gradient elution in column chromatography .
Q. What strategies resolve contradictions in reported synthetic yields?
- Reagent Purity : Ensure anhydrous conditions for acid chloride formation to prevent hydrolysis .
- Alternative Bases : Replace K₂CO₃ with stronger bases (e.g., NaH) in moisture-sensitive steps to improve coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for steps like benzimidazole formation (e.g., 15 min vs. 12 hours under conventional heating) .
Methodological Considerations
Q. How can researchers validate the compound’s biological activity in vitro?
- Target-Based Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity for receptors like histamine H₁/H₄ .
- Cellular Assays : Evaluate cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., NF-κB inhibition) in relevant cell lines .
- Metabolic Stability : Assess hepatic microsomal stability to predict in vivo pharmacokinetics .
Q. What computational tools aid in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
